1-Cyclobutylbutane-1,3-dione
Overview
Description
1-Cyclobutylbutane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclobutyl group attached to a butane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1,3-dione can be synthesized through several methods, including the following:
Knoevenagel Condensation: This involves the reaction of cyclobutanone with ethyl acetoacetate in the presence of a base such as piperidine.
Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.
Substitution Reactions: Substitution at the cyclobutyl ring or the dione moiety can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-Cyclobutylbutane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Cyclobutylbutane-1,3-dione exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
1-Cyclobutylbutane-1,3-dione is compared with other similar compounds to highlight its uniqueness:
1-Cyclohexylbutane-1,3-dione: Similar structure but with a cyclohexyl group instead of cyclobutyl.
1-Phenylbutane-1,3-dione: Contains a phenyl group instead of a cyclobutyl group.
1-Methylbutane-1,3-dione: A methyl group replaces the cyclobutyl group.
Properties
IUPAC Name |
1-cyclobutylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKQPSKAPDZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717238 | |
Record name | 1-Cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020732-20-0 | |
Record name | 1-Cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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